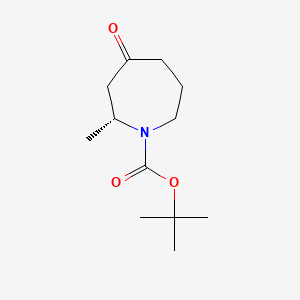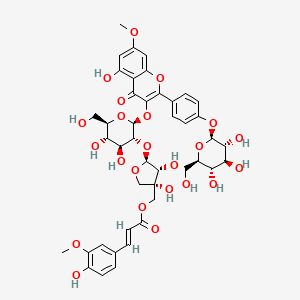
5'''-O-Feruloyl complanatoside B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’‘’-O-Feruloyl complanatoside B is a natural flavonoid compound isolated from the seeds of Astragalus complanatus, commonly known as Semen Astragali Complanati. This compound is part of a group of bioactive substances that include fatty acids, amino acids, polysaccharides, flavonoids, triterpene glycosides, and trace elements. It has been reported to be involved in chronic diseases such as cardiovascular diseases, diabetes mellitus, and cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 5’‘’-O-Feruloyl complanatoside B involves large-scale extraction from Astragalus complanatus seeds. The process includes harvesting the seeds, drying, grinding, and using solvents such as ethanol or methanol for extraction. The extract is then subjected to various purification techniques, including chromatography, to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5’‘’-O-Feruloyl complanatoside B can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Solvents: Ethanol, methanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may result in the formation of alcohols .
Scientific Research Applications
5’‘’-O-Feruloyl complanatoside B has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of flavonoids and their chemical properties.
Biology: Investigated for its role in cellular processes and its potential as a bioactive compound.
Medicine: Studied for its potential therapeutic effects in treating chronic diseases such as cardiovascular diseases, diabetes mellitus, and cancers.
Industry: Utilized in the development of natural health products and supplements
Mechanism of Action
The mechanism of action of 5’‘’-O-Feruloyl complanatoside B involves its interaction with various molecular targets and pathways. It has been reported to exhibit antioxidant, anti-inflammatory, and anticancer activities. The compound may exert its effects by modulating signaling pathways, such as the NF-κB pathway, and by inhibiting the activity of enzymes involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
5’‘’-O-Feruloyl complanatoside A: Another flavonoid compound isolated from the same plant, with similar bioactive properties.
Isoflavones: A group of flavonoids with similar chemical structures and biological activities.
Uniqueness
5’‘’-O-Feruloyl complanatoside B is unique due to its specific chemical structure and the presence of the feruloyl group, which contributes to its distinct bioactive properties. Its ability to modulate multiple signaling pathways and its potential therapeutic effects make it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C43H48O23 |
|---|---|
Molecular Weight |
932.8 g/mol |
IUPAC Name |
[(3S,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-7-methoxy-4-oxo-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C43H48O23/c1-57-21-12-23(47)29-25(13-21)62-36(19-5-7-20(8-6-19)61-40-35(54)33(52)30(49)26(14-44)63-40)37(32(29)51)65-41-38(34(53)31(50)27(15-45)64-41)66-42-39(55)43(56,17-60-42)16-59-28(48)10-4-18-3-9-22(46)24(11-18)58-2/h3-13,26-27,30-31,33-35,38-42,44-47,49-50,52-56H,14-17H2,1-2H3/b10-4+/t26-,27-,30-,31-,33+,34+,35-,38-,39+,40-,41+,42+,43-/m1/s1 |
InChI Key |
UTPCLOFGDXGRFY-KVDBRUDJSA-N |
Isomeric SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@@H]([C@](CO4)(COC(=O)/C=C/C5=CC(=C(C=C5)O)OC)O)O)C6=CC=C(C=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(CO4)(COC(=O)C=CC5=CC(=C(C=C5)O)OC)O)O)C6=CC=C(C=C6)OC7C(C(C(C(O7)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


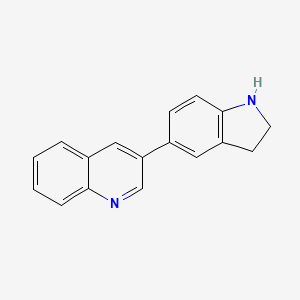
![Sodium;9-[4-[3,4-dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate](/img/structure/B13909521.png)
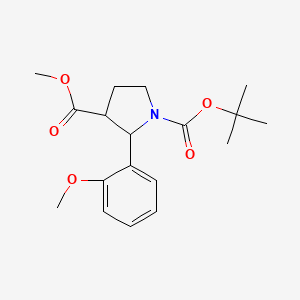
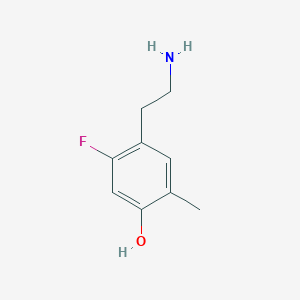
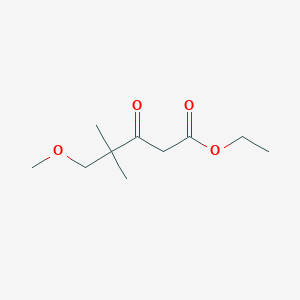
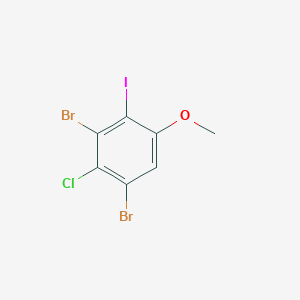
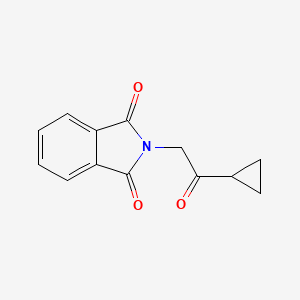
![1-[(4-Chlorophenoxy)acetyl]-2-methylpiperazine hydrochloride](/img/structure/B13909549.png)
![rel-(1S,3R,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B13909554.png)
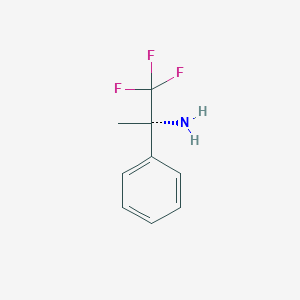
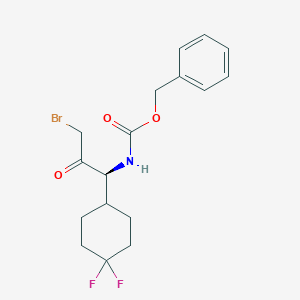
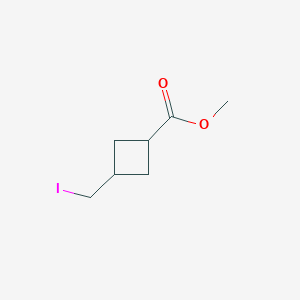
![Rel-(1S,2R,3S,4R)-3-methoxycarbonyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B13909592.png)
